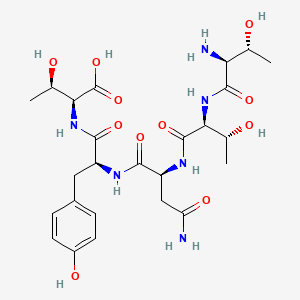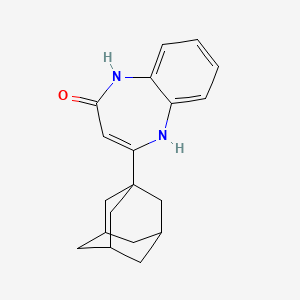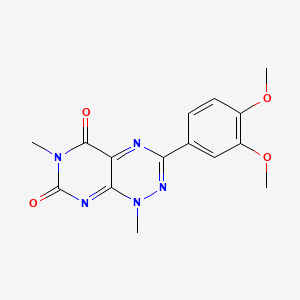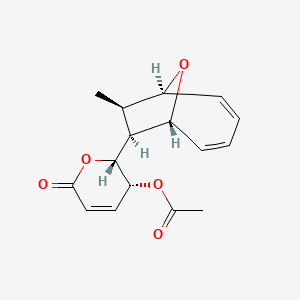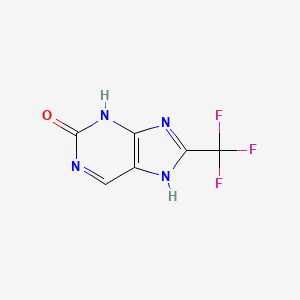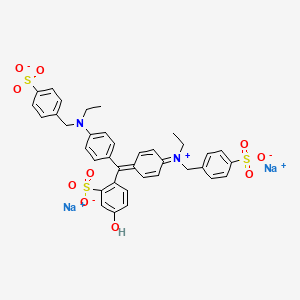
4-(((4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)anilino)carbonyl)amino)-N-(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)anilino)carbonyl)amino)-N-(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple tetrahydropyrimidinyl groups attached to a benzamide core, making it a subject of interest in pharmacological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)anilino)carbonyl)amino)-N-(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidinyl aniline intermediates, followed by their coupling with benzoyl chloride derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(((4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)anilino)carbonyl)amino)-N-(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(((4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)anilino)carbonyl)amino)-N-(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(((4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)anilino)carbonyl)amino)-N-(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4’,4’'-Bis(1,4,5,6-tetrahydro-2-pyrimidinyl)terephthalanilide
- 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)-4’-[p-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl]carbamoylbenzanilide
Uniqueness
Compared to similar compounds, 4-(((4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)anilino)carbonyl)amino)-N-(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)benzamide exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
25979-43-5 |
|---|---|
Molecular Formula |
C28H31Cl2N7O2 |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
N-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]-4-[[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride |
InChI |
InChI=1S/C28H29N7O2.2ClH/c36-27(33-22-9-3-19(4-10-22)25-29-15-1-16-30-25)21-7-13-24(14-8-21)35-28(37)34-23-11-5-20(6-12-23)26-31-17-2-18-32-26;;/h3-14H,1-2,15-18H2,(H,29,30)(H,31,32)(H,33,36)(H2,34,35,37);2*1H |
InChI Key |
WQSHREPOJMEXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C5=NCCCN5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


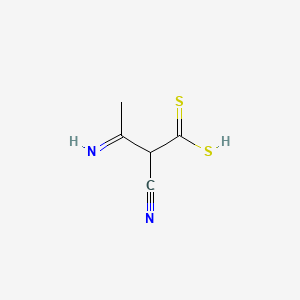
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
